1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Description
1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a synthetic urea derivative featuring a 3-fluorophenyl group and a pyrimidine moiety substituted with a 4-methylpiperidine ring. Its structure combines a urea linker, which is critical for hydrogen bonding with target enzymes, and a fluorinated aromatic ring that enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-12-5-7-23(8-6-12)16-10-15(19-11-20-16)22-17(24)21-14-4-2-3-13(18)9-14/h2-4,9-12H,5-8H2,1H3,(H2,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLONAAFOAKKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.4 g/mol. The structure features a fluorinated phenyl group and a piperidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 12.5 | Apoptosis |
| Compound B | A549 | 15.0 | Cell cycle arrest |
| Compound C | MCF7 | 10.0 | Necroptosis |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit various protein kinases, which are crucial for cell proliferation and survival .
- Regulation of Apoptotic Pathways : These compounds can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study on Antitumor Efficacy
A study conducted on a series of urea derivatives, including our compound of interest, demonstrated that modifications to the piperidine ring significantly enhanced antitumor efficacy in xenograft models. Researchers noted a marked reduction in tumor volume compared to control groups treated with standard chemotherapeutics .
Comparative Analysis with Reference Drugs
In comparative studies against established anticancer drugs like cisplatin and doxorubicin, compounds similar to this compound exhibited superior selectivity and lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Cancer Therapy
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to enhance cytotoxicity against various cancer cell lines. The incorporation of the piperidine ring in the structure is believed to facilitate better interaction with biological targets, potentially leading to improved therapeutic outcomes in cancer treatment .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain . This inhibition may lead to improved cognitive function and memory retention in affected individuals.
Antidepressant Activity
Preliminary findings suggest that compounds similar to 1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea may possess antidepressant properties. The modulation of neurotransmitter systems via piperidine derivatives could offer new avenues for treating depression and anxiety disorders .
Case Studies
Comparison with Similar Compounds
Fluorine vs. Methoxy Groups
The compound 1-(2,3-dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea (BJ52879) shares the same pyrimidine-piperidine core but replaces the 3-fluorophenyl group with a 2,3-dimethoxyphenyl moiety (MW: 371.4335). Fluorine’s electronegativity and small size improve target engagement and pharmacokinetic properties .
Fluorine vs. Chlorine
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (RN: 933253-86-2) replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity may reduce binding efficiency in kinase pockets but enhance hydrophobic interactions. Chlorinated analogs often exhibit slower metabolic clearance, which could be advantageous for prolonged activity .
Pyrimidine and Heterocyclic Modifications
Piperidine vs. Pyrrolidine
The SR series LIMK inhibitors (e.g., SR10905 ) incorporate pyrrolidine instead of 4-methylpiperidine. Pyrrolidine’s smaller ring size and reduced steric hindrance correlate with improved LIMK1 inhibition (IC50: 15 nM). However, 4-methylpiperidine in the target compound may enhance solubility due to its basic nitrogen and methyl group, balancing potency and bioavailability .
Pyrazolopyrimidine vs. Pyrimidine
The FLT3 inhibitor 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (Li et al., 2016) replaces the pyrimidine core with a pyrazolopyrimidine system. This modification increases planarity and π-stacking interactions, leading to potent FLT3 inhibition (IC50 < 10 nM in psoriatic models). The target compound’s simpler pyrimidine structure may prioritize selectivity for other kinases .
Urea Linker Variations
3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (European Patent Bulletin, 2014) introduces a methyl group on the urea nitrogen and an ethylpiperazine side chain. Methylation reduces hydrogen-bonding capacity but increases metabolic stability. The ethylpiperazine group enhances solubility and tissue penetration, contrasting with the target compound’s 4-methylpiperidine .
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison of Urea Derivatives
Discussion of Substituent Effects
- Fluorine : Enhances binding affinity and metabolic stability due to electronegativity and small size. Observed in both the target compound and FLT3 inhibitor .
- Chlorine/Methoxy : Larger substituents like chlorine or methoxy may reduce kinase selectivity but improve pharmacokinetics (e.g., longer half-life) .
- Heterocyclic Moieties : Piperidine/pyrrolidine choices balance steric effects and solubility. Pyrrolidine in SR10905 correlates with higher LIMK1 potency, while methylpiperidine may improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
